molecular formula C6H4BrNO2 B184069 2-Bromoisonicotinic acid CAS No. 66572-56-3

2-Bromoisonicotinic acid

Cat. No.: B184069
CAS No.: 66572-56-3
M. Wt: 202.01 g/mol
InChI Key: YBTKGKVQEXAYEM-UHFFFAOYSA-N
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Description

2-Bromoisonicotinic acid is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of isonicotinic acid, where a bromine atom is substituted at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoisonicotinic acid typically involves the bromination of isonicotinic acid. One common method includes the reaction of isonicotinic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Biological Applications

1. Biochemical Reagent

2-Bromoisonicotinic acid is primarily used as a biochemical reagent in life sciences research. It serves as a precursor for synthesizing various bioactive compounds and is utilized in biological assays to study enzyme activities and interactions .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to its structure have led to compounds that demonstrate activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics .

Synthetic Applications

1. Organic Synthesis

This compound is frequently employed in organic synthesis as a building block for creating more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups .

Example Reaction Table

Reaction TypeConditionsYield (%)
Suzuki CouplingDME, Pd catalyst, reflux at 95°C for 18h57%
Microwave-assisted synthesisDMF, under argon at 150°C for 30 min47%
Acidic precipitationAcidified to pH=4 after reactionVariable

Material Science Applications

1. Crystal Structure Studies

The crystal structure of this compound has been characterized using X-ray diffraction techniques. The monoclinic structure reveals important bond lengths and angles that are critical for understanding its reactivity and interactions with other compounds .

Crystallographic Data Table

ParameterValue
Space GroupP21/c
a (Å)11.9715(14)
b (Å)7.5753(7)
c (Å)7.4498(8)
β (°)102.302(4)
Volume (ų)660.09(12)

Case Studies

1. Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. By modifying its structure through various synthetic pathways, researchers achieved compounds with enhanced efficacy against resistant bacterial strains .

2. Coordination Chemistry

Research has also explored the coordination chemistry of this compound with transition metals, leading to complexes with potential applications in catalysis and materials science . These complexes often exhibit unique properties due to the ligand's ability to stabilize different oxidation states of metals.

Mechanism of Action

The mechanism of action of 2-bromoisonicotinic acid largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

  • 2-Bromopyridine-4-carboxylic acid
  • 2-Bromopyridine-3-carboxylic acid
  • 6-Bromopyridine-3-carboxylic acid
  • 3-Bromopyridine-4-carboxylic acid

Comparison: Compared to other brominated pyridine carboxylic acids, it offers distinct advantages in certain synthetic routes and biological activities .

Biological Activity

2-Bromoisonicotinic acid (2-BIA), with the molecular formula C6H4BrNO2C_6H_4BrNO_2, is a halogenated derivative of isonicotinic acid. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article provides a comprehensive overview of the biological activity of 2-BIA, highlighting relevant research findings, case studies, and data tables.

  • Molecular Weight : 202.01 g/mol
  • Density : 1.8 g/cm³
  • Melting Point : 229-231 °C
  • Boiling Point : 447.2 °C at 760 mmHg
  • CAS Number : 66572-56-3

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of 2-BIA. One notable study involved the synthesis of a bipyraloxifene derivative from 2-BIA, which demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-231. The selectivity index for this compound was approximately 12.6, indicating a strong preference for targeting cancer cells over normal cells .

The mechanism of action appears to involve dual pathways:

  • Iron Chelation : The modified compound exhibited enhanced iron-chelating properties, which are crucial in depriving cancer cells of essential nutrients necessary for their proliferation.
  • Induction of Apoptosis : Treatment with bipyraloxifene led to significant apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers through Annexin V/propidium iodide staining .

Antibacterial Activity

The antibacterial efficacy of 2-BIA derivatives has also been investigated. A recent study synthesized butyl 2-bromoisonicotinate from 2-BIA and tested its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli ST405. The results indicated that this derivative exhibited significant antibacterial activity, providing a potential therapeutic alternative against resistant strains .

Table of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerBipyraloxifeneMDA-MB-231 (TNBC)SI = 12.6
AntibacterialButyl 2-bromoisonicotinateMRSA, ESBL-producing E. coli ST405Effective against both strains

Structural Insights

The crystal structure of this compound reveals that it crystallizes in a monoclinic space group with all atoms nearly co-planar. The bond lengths and angles are consistent with its analogues, indicating stability in its molecular structure . This structural integrity may contribute to its biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of 2-bromoisonicotinic acid in medicinal chemistry?

  • Methodological Answer : A common route involves converting this compound to its methyl ester (via esterification), followed by Stille coupling with stannane reagents (e.g., 2-(tributylstannyl)pyridine) to form bipyridine intermediates. Subsequent reduction with LiBH4 yields hydroxymethyl derivatives. This approach is foundational for constructing heterocyclic scaffolds in drug discovery .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, while mass spectrometry (MS) confirms molecular weight. Elemental analysis validates purity, and X-ray crystallography resolves stereochemical ambiguities. For reproducibility, ensure spectra are cross-referenced with literature data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers). Emergency measures include rinsing exposed areas with water and seeking medical attention .

Advanced Research Questions

Q. How can photochemical C–H arylation reactions using this compound be optimized for higher yields?

  • Methodological Answer : Optimize solvent polarity (e.g., DMSO stabilizes pyridyl radicals), adjust irradiation time (5–10 min with blue LEDs), and use catalytic Ir(ppy)₃. Monitor conversions via LC/MS. For electron-deficient heteroarenes, increase DIPEA equivalents to enhance nucleophilic radical addition .

Q. What strategies resolve contradictions in crystallographic data between synthesized derivatives of this compound?

  • Methodological Answer : Cross-validate using powder XRD to detect polymorphs. Re-examine crystallization conditions (solvent, temperature) to isolate pure phases. Computational modeling (DFT) can predict plausible crystal structures, while synchrotron XRD improves resolution for ambiguous datasets .

Q. How does solvent choice impact the stability of intermediates in this compound-mediated reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in coupling reactions, whereas protic solvents (e.g., MeOH) may hydrolyze esters. Solvent-free conditions under microwave irradiation can reduce decomposition risks in thermally sensitive intermediates .

Q. How can batch-to-batch variability in this compound synthesis affect reaction reproducibility?

  • Methodological Answer : Implement quality control (QC) via HPLC to monitor purity (>95%). Standardize reaction parameters (temperature, catalyst loading) and pre-dry reagents to minimize moisture-induced side reactions. Use in situ FTIR to track reaction progress and identify impurities .

Q. Data Analysis and Validation

Q. How should researchers address discrepancies in NMR spectra of this compound derivatives?

  • Methodological Answer : Re-run spectra at higher magnetic fields (e.g., 600 MHz) to resolve overlapping peaks. Compare with deuterated solvent controls. For dynamic systems (e.g., tautomerism), variable-temperature NMR or 2D experiments (COSY, HSQC) clarify exchange processes .

Q. What statistical methods are appropriate for analyzing clustered data in studies involving this compound?

  • Methodological Answer : Use mixed-effects models to account for nested observations (e.g., multiple measurements per batch). Apply Bonferroni correction for multiple comparisons. Report confidence intervals and effect sizes to contextualize variability .

Q. Experimental Design

Q. How can researchers design robust kinetic studies for reactions involving this compound?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to capture fast kinetics. Vary substrate concentrations to determine rate laws (pseudo-first-order conditions). Include triplicate runs and negative controls (e.g., no catalyst) to validate mechanistic hypotheses .

Properties

IUPAC Name

2-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTKGKVQEXAYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278711
Record name 2-bromoisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66572-56-3
Record name 66572-56-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromoisonicotinic acid
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Record name 2-Bromoisonicotinic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromo-4-picoline (300 g, 1.74 mol) in pyridine/water (1 L each) at 95° C. was added KMnO4 (200 g) dissolved in water (IL). Further, added KMnO4 (2 Kg) in portions (app. 20 mg each time) over a period of 4 days. The reaction mixture was cooled to RT and filtered off the solid MnO2. The filtrate was evaporated completely under reduce pressure and acidified with 6N HCl. The solid product obtained was filtered, washed with water and dried to give 2-bromoisonicotinic acid (166 g, 47%).
Quantity
300 g
Type
reactant
Reaction Step One
Name
pyridine water
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

160 g (0.93 mol) of 2-bromo-4-methyl-pyridine is added in drops to 152 g (0.96 mol) of potassium permanganate in 4 l of water. Then, it is stirred under reflux for one hour before 152 g (0.96 mol) of potassium permanganate is added once more. After two additional hours of stirring under reflux, it is suctioned off in a hot state over Celite and washed with water. The aqueous phase is shaken out three times with dichloromethane. The aqueous phase is concentrated by evaporation to one-half its original volume, and the pH is set at 2 with concentrated hydrochloric acid. The precipitated solid is suctioned off and dried at 70° C. in a vacuum. 56.5 g of white solid product accumulates.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
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4-Methoxy-6-methylquinazoline
2-Bromoisonicotinic acid
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
2-Bromoisonicotinic acid
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
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4-Methoxy-6-methylquinazoline
2-Bromoisonicotinic acid

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